![molecular formula C6H9NO B3054042 2-Hydroxycyclopentane-1-carbonitrile CAS No. 57836-12-1](/img/structure/B3054042.png)
2-Hydroxycyclopentane-1-carbonitrile
Overview
Description
2-Hydroxycyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is a versatile chemical used in various fields, including medical, environmental, and industrial research. The compound is characterized by a cyclopentane ring with a hydroxyl group and a nitrile group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopentane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then dehydrated to produce 2-cyanocyclopentene. This intermediate is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The process typically includes the use of alkylaluminum halides and tungsten halides as catalysts for the ring-opening polymerization of cycloolefins .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Cyclopentanone-1-carbonitrile.
Reduction: 2-Aminocyclopentane-1-carbonitrile.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxycyclopentanecarbonitrile
- 2-Cyanocyclopentanol
- 2-Hydroxycyclopentanenitrile
Comparison: 2-Hydroxycyclopentane-1-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Biological Activity
2-Hydroxycyclopentane-1-carbonitrile (C6H9NO) is an organic compound characterized by the presence of both a hydroxyl group and a nitrile group, which significantly influences its biological activity and chemical reactivity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclopentane ring with a hydroxyl group (-OH) at the second carbon and a nitrile group (-C≡N) at the first carbon. This unique configuration allows for various chemical interactions, making it a versatile compound in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C6H9NO |
Molecular Weight | 113.15 g/mol |
Physical State | Liquid |
Solubility | Soluble in water |
Toxicity | Harmful if swallowed or in contact with skin |
The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions depending on the surrounding environment. This dual functionality allows for interactions with various biological targets, including enzymes and receptors.
Key Reactions:
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
- Reduction: The nitrile group can be reduced to form an amine.
- Substitution: Both functional groups can undergo substitution reactions, leading to diverse derivatives .
Biological Activity and Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including potential antiviral properties. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes.
Case Studies
- Antiviral Properties:
-
Chemical Synthesis Applications:
- As a chiral building block, this compound has been utilized in synthesizing various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in medicinal chemistry for developing new drug candidates .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Structure | Key Features | Unique Aspects |
---|---|---|---|
Cyclopentanol | Cyclopentane ring | Hydroxyl group | Lacks nitrile functionality |
Cyclopentanone | Cyclopentane ring with carbonyl | Carbonyl group | No hydroxyl group |
2-Hydroxycyclohexane-1-carbonitrile | Cyclohexane ring | Larger ring size | Greater flexibility |
Properties
IUPAC Name |
2-hydroxycyclopentane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEPXMXJJFJNOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499795 | |
Record name | 2-Hydroxycyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57836-12-1 | |
Record name | 2-Hydroxycyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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